molecular formula C17H29FO2 B8297207 2-[(12-Fluorododec-3-YN-1-YL)oxy]oxane CAS No. 88730-57-8

2-[(12-Fluorododec-3-YN-1-YL)oxy]oxane

Cat. No.: B8297207
CAS No.: 88730-57-8
M. Wt: 284.4 g/mol
InChI Key: ROVOAZBCHDNVBH-UHFFFAOYSA-N
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Description

2-[(12-Fluorododec-3-YN-1-YL)oxy]oxane is a fluorinated oxane derivative featuring a 12-carbon alkyne chain with a terminal fluorine atom and an ether linkage to a six-membered oxygen-containing ring (oxane). Its structure combines the rigidity of the alkyne group, the electronegativity of fluorine, and the conformational flexibility of the oxane ring. This compound is hypothesized to have applications in medicinal chemistry (e.g., as a lipophilic building block) or materials science due to its unique physicochemical properties, though direct pharmacological data are absent in the provided evidence.

Properties

CAS No.

88730-57-8

Molecular Formula

C17H29FO2

Molecular Weight

284.4 g/mol

IUPAC Name

2-(12-fluorododec-3-ynoxy)oxane

InChI

InChI=1S/C17H29FO2/c18-14-10-7-5-3-1-2-4-6-8-11-15-19-17-13-9-12-16-20-17/h17H,1-5,7,9-16H2

InChI Key

ROVOAZBCHDNVBH-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCC#CCCCCCCCCF

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share partial structural motifs with 2-[(12-Fluorododec-3-YN-1-YL)oxy]oxane:

Compound Name Key Features Molecular Weight (g/mol) Notable Properties/Applications Evidence Source
2-[(12-Fluorododec-3-YN-1-YL)oxy]oxane Oxane ring + fluorinated alkyne chain (C12, F at terminal position) ~326.4 (estimated) High lipophilicity, potential for click chemistry N/A (Target)
4-(Bromomethyl)oxane Oxane ring + bromomethyl group ~179.0 Alkylating agent in synthesis (e.g., TC-1698/TC-1709)
Cyanidin-3-O-glucoside chloride Oxane ring (glucose) + anthocyanin moiety 449.38 Antioxidant, natural pigment, reference standard
6-({[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol Oxane + furanose-derived polyol substituent ~326.3 High polarity, metabolite in microbial systems

Physicochemical Properties

  • Lipophilicity : The fluorinated alkyne chain in the target compound enhances lipophilicity compared to polar analogues like cyanidin-3-O-glucoside (water-soluble glycoside) or polyol-substituted oxanes . Bromomethyl-oxane derivatives (e.g., 4-(bromomethyl)oxane) exhibit moderate polarity due to the bromine atom but lack the hydrophobic fluorocarbon chain .
  • Fluorine’s electronegativity may stabilize the compound against metabolic degradation compared to non-fluorinated analogs.

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